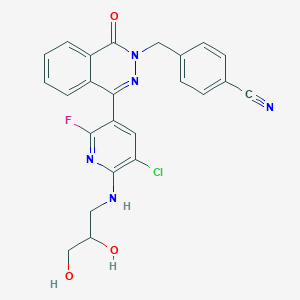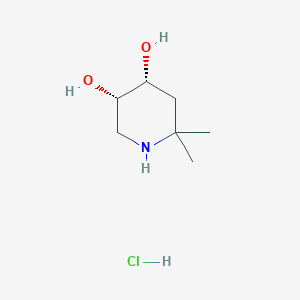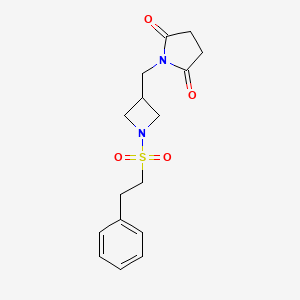![molecular formula C8H13IO B2535668 1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane CAS No. 2287311-19-5](/img/structure/B2535668.png)
1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-3-(2-methoxyethyl)bicyclo[111]pentane is a chemical compound characterized by its unique bicyclo[111]pentane structure, which is a highly strained and compact ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane typically involves the iodination of a bicyclo[1.1.1]pentane derivative. One common method includes the reaction of 3-(2-methoxyethyl)bicyclo[1.1.1]pentane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution for hydroxide substitution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 3-(2-methoxyethyl)bicyclo[1.1.1]pentane derivatives with different functional groups.
Oxidation: Hydroxyl or carbonyl derivatives of the original compound.
Reduction: 3-(2-methoxyethyl)bicyclo[1.1.1]pentane.
Aplicaciones Científicas De Investigación
1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its strained ring system.
Material Science:
Biology and Medicine: Investigated for its potential use in drug development and as a probe in biological studies.
Mecanismo De Acción
The mechanism of action of 1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane depends on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating substitution reactions. In biological systems, the compound’s unique structure may interact with specific molecular targets, although detailed studies are required to elucidate these interactions fully.
Comparación Con Compuestos Similares
- 1-Bromo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane
- 1-Chloro-3-(2-methoxyethyl)bicyclo[1.1.1]pentane
- 3-(2-Methoxyethyl)bicyclo[1.1.1]pentane
Uniqueness: 1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane is unique due to the presence of the iodine atom, which can be easily substituted, making it a versatile intermediate in organic synthesis. The iodine atom also imparts distinct reactivity compared to its bromo and chloro analogs, often resulting in different reaction pathways and products.
Propiedades
IUPAC Name |
1-iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO/c1-10-3-2-7-4-8(9,5-7)6-7/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMWNBXUBHKVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC12CC(C1)(C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2535587.png)
![3-(3-chlorophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)propanamide](/img/structure/B2535589.png)

![2,2,2-Trifluoro-1-(2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl)-1-ethanone](/img/structure/B2535592.png)

![6-(3-methoxyphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B2535594.png)

![7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2535599.png)
![4'-Methyl-N2-(pyridin-2-yl)-[4,5'-bithiazole]-2,2'-diamine](/img/structure/B2535600.png)
![Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2535601.png)


![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2535605.png)

